molecular formula C19H16N2O5S3 B2562841 (Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 896278-85-6

(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2562841
CAS No.: 896278-85-6
M. Wt: 448.53
InChI Key: UAENOWCXKUXSSX-VXPUYCOJSA-N
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Description

The compound (Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring dual methylsulfonyl groups, a benzo[d]thiazol-2(3H)-ylidene core, and a propargyl substituent.

Properties

IUPAC Name

2-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S3/c1-4-11-21-15-10-9-13(28(2,23)24)12-16(15)27-19(21)20-18(22)14-7-5-6-8-17(14)29(3,25)26/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAENOWCXKUXSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by a unique structural arrangement that includes a benzo[d]thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The chemical formula for this compound is C19H16N2O5S3C_{19}H_{16}N_{2}O_{5}S_{3}, with a molecular weight of approximately 448.53 g/mol. The presence of methylsulfonyl and prop-2-yn-1-yl groups contributes to its structural diversity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing the benzothiazole moiety have shown significant inhibition of proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been demonstrated through assays measuring the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
  • Mechanism of Action : While specific mechanisms for this compound remain largely unexplored, related benzothiazole compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives, providing insights into their efficacy:

Study 1: Anticancer Activity

In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The active compound demonstrated significant inhibition of A431 and A549 cell proliferation at concentrations as low as 1 μM. Flow cytometry analysis revealed that these compounds could induce apoptosis and cause cell cycle arrest .

Study 2: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory activity of benzothiazole derivatives by measuring the expression levels of IL-6 and TNF-α in RAW264.7 macrophages. The results indicated a marked reduction in these inflammatory markers, suggesting that these compounds may be effective in managing inflammatory conditions .

Comparative Biological Activity Table

The following table summarizes the biological activities associated with various structural features related to this compound:

Compound TypeStructural FeaturesBiological Activity
Benzothiazole DerivativesContains sulfur and nitrogen; often substitutedAntimicrobial, anticancer
Methylsulfonyl DerivativesSulfonyl group influences reactivityAnti-inflammatory
Propynyl DerivativesAlkyne group enhances stabilityVariable depending on substitutions

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that certain benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). For instance, a related compound demonstrated IC50 values ranging from 1 to 4 μM, effectively inducing apoptosis and causing cell cycle arrest in these cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, the compound exhibits anti-inflammatory potential. Studies involving RAW264.7 macrophages revealed that treatment with specific benzothiazole derivatives resulted in a notable decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may modulate inflammatory responses through inhibition of key signaling pathways involved in inflammation .

Anticancer Activity Study

A study focused on novel benzothiazole compounds found that one derivative significantly inhibited the proliferation of A431 and A549 cells at concentrations between 1 to 4 μM. This finding underscores the potential of benzothiazole derivatives as anticancer agents .

Inflammation Modulation Study

Another investigation assessed the effects of benzothiazole derivatives on RAW264.7 macrophages. Results indicated a marked decrease in IL-6 and TNF-α expression levels following treatment with specific compounds, highlighting their anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key differentiators are its dual methylsulfonyl groups and propargyl substituent , which contrast with substituents in analogs:

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Features a thiadiazole ring with dimethylamino-acryloyl and methylphenyl groups. Its electron-donating dimethylamino group and conjugated acryloyl moiety contrast with the electron-withdrawing sulfonyl groups in the target compound .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H activation. The absence of sulfonyl or propargyl groups limits its electronic complexity compared to the target .
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides: These analogs incorporate sulfanyl and oxadiazole groups, differing from the benzo[d]thiazol core and methylsulfonyl substituents in the target .

Spectral and Physicochemical Properties

Property Target Compound Compound 4g N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
IR Stretches (cm⁻¹) S=O (~1350–1150), C=O (~1680) C=O (1690, 1638) O-H (~3400), C=O (~1650)
Molecular Weight ~495 (estimated) 392.48 207.28
Melting Point Not reported (predicted high due to sulfonyl) 200°C Not reported
Key Functional Groups Methylsulfonyl, propargyl, benzothiazolylidene Dimethylamino-acryloyl, thiadiazole Hydroxy, dimethyl, benzamide

The target’s methylsulfonyl groups likely enhance thermal stability and polarity compared to 4g’s dimethylamino-acryloyl group. Its higher molecular weight and rigid benzo[d]thiazol core may reduce solubility in nonpolar solvents relative to simpler benzamides .

Data Tables

Table 1. Substituent Effects on Reactivity

Compound Electron Effects Predicted Reactivity
Target Compound Strongly electron-withdrawing (SO₂) Stabilizes negative charge; resists electrophilic attack
Compound 4g Electron-donating (NMe₂) Prone to electrophilic substitution
Compound Mixed (electron-withdrawing C=O) Moderate activation for metal coordination

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving methylsulfonyl-substituted benzothiazole precursors and activated carbonyl derivatives. Key intermediates include 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene scaffolds, formed via nucleophilic substitution of propargyl bromide with thiazolidinone precursors under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Key Parameters :

  • Reflux conditions (80–100°C) in ethanol or acetic acid.
  • Use of hydroxylamine hydrochloride for cyclization .
  • Monitoring by TLC for reaction completion.

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic deshielding of the benzamide proton (δ 7.36–8.32 ppm) due to conjugation with the thiazole ring. The Z-configuration is confirmed by NOESY correlations between the propynyl group and adjacent methylsulfonyl substituents .
  • IR Spectroscopy : Peaks at ~1605–1679 cm⁻¹ (C=O stretching) and 1320–1350 cm⁻¹ (S=O stretching) validate the sulfonyl and benzamide moieties .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 414–506 for analogous compounds) confirms molecular weight .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole core.
  • Moisture Sensitivity : Use anhydrous solvents (e.g., DMSO-d₆ for NMR) to avoid hydrolysis of the methylsulfonyl groups .
  • pH Stability : Avoid strongly acidic/basic conditions (>pH 9) to prevent cleavage of the thiazolidinone ring .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity for large-scale synthesis?

  • Methodological Answer :

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility by controlling residence time and mixing efficiency .
  • Response Surface Methodology (RSM) : Optimize parameters like reflux duration (5–10 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to maximize yield (>80%) while minimizing byproducts (e.g., unreacted propargyl derivatives) .

Q. What mechanistic insights explain the reactivity of the prop-2-yn-1-yl group in benzothiazole systems?

  • Methodological Answer :

  • Alkyne Activation : The propynyl group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives, useful for probing biological targets. Kinetic studies show that electron-withdrawing methylsulfonyl groups enhance alkyne electrophilicity .
  • Steric Effects : The bulky propynyl substituent influences regioselectivity in cyclization reactions, favoring 5- over 7-membered ring formation in thiadiazole derivatives .

Q. How do structural modifications (e.g., methylsulfonyl placement) correlate with observed bioactivity in preliminary assays?

  • Methodological Answer :

  • SAR Studies : Replace the methylsulfonyl groups with acetyl or benzoyl derivatives to assess impact on cytotoxicity. For example, methylsulfonyl analogs exhibit enhanced solubility and kinase inhibition (IC₅₀ < 1 µM in CDK1/GSK3β assays) compared to non-sulfonylated derivatives .
  • In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptotic effects. Contradictory data (e.g., low activity in some cell lines) may arise from differential membrane permeability or metabolic stability .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) can resolve splitting caused by restricted rotation around the benzamide-thiazole bond .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental ¹H-NMR assignments for complex splitting patterns .

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